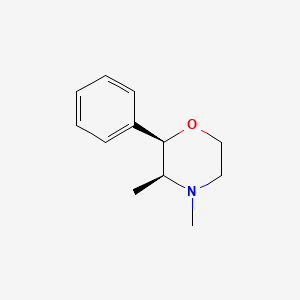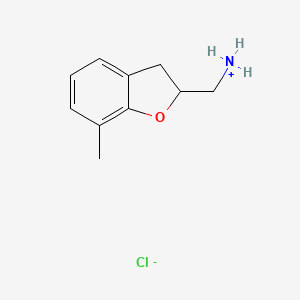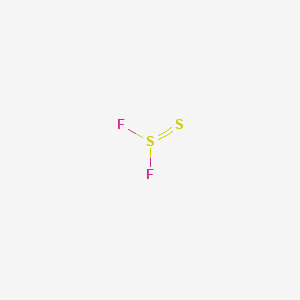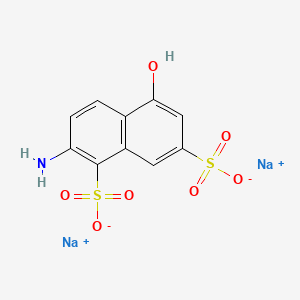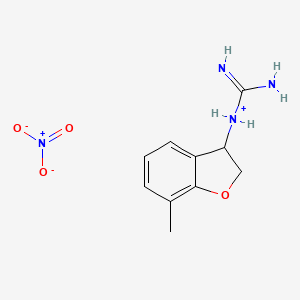
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromophenyl group, a phenyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a brominated pyrimidine derivative with a phenylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Potassium carbonate (K2CO3) or similar
Solvent: A mixture of ethanol and water
Temperature: Typically around 80-100°C
Time: Several hours, depending on the specific conditions and reagents used
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Cross-Coupling Reactions: Besides the initial Suzuki–Miyaura coupling, the compound can undergo further functionalization through other cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while cross-coupling reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents.
Bromophenyl Pyrimidines: Compounds with a bromophenyl group attached to the pyrimidine ring, similar to the target compound.
Phenyl Pyrimidines: Compounds with a phenyl group attached to the pyrimidine ring, lacking the bromine and trifluoromethyl groups.
Uniqueness
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom allows for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Eigenschaften
Molekularformel |
C17H10BrF3N2 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H10BrF3N2/c18-13-8-6-11(7-9-13)14-10-15(17(19,20)21)23-16(22-14)12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
NWAGYRRXASCXEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


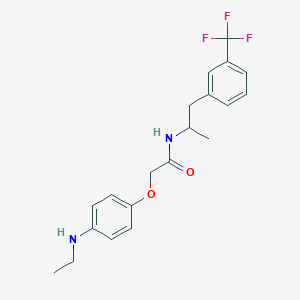
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
